
10-(2,3,5-Trimethoxyphenyl)decanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2,3,5-Trimethoxyphenyl)decanal is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a decanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,3,5-Trimethoxyphenyl)decanal typically involves the reaction of 2,3,5-trimethoxybenzaldehyde with a suitable decanal precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
10-(2,3,5-Trimethoxyphenyl)decanal can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions involving the replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield 10-(2,3,5-Trimethoxyphenyl)decanoic acid .
Applications De Recherche Scientifique
10-(2,3,5-Trimethoxyphenyl)decanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-(2,3,5-Trimethoxyphenyl)decanal involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Mescaline: A naturally occurring compound with a trimethoxyphenyl group, known for its hallucinogenic effects.
Uniqueness
10-(2,3,5-Trimethoxyphenyl)decanal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its long decanal chain differentiates it from other trimethoxyphenyl derivatives, potentially leading to unique interactions and applications .
Propriétés
Numéro CAS |
137786-96-0 |
|---|---|
Formule moléculaire |
C19H30O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
10-(2,3,5-trimethoxyphenyl)decanal |
InChI |
InChI=1S/C19H30O4/c1-21-17-14-16(19(23-3)18(15-17)22-2)12-10-8-6-4-5-7-9-11-13-20/h13-15H,4-12H2,1-3H3 |
Clé InChI |
CYMIZEYAHMAMLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)OC)CCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
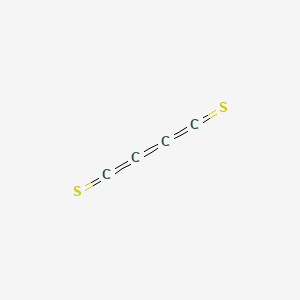
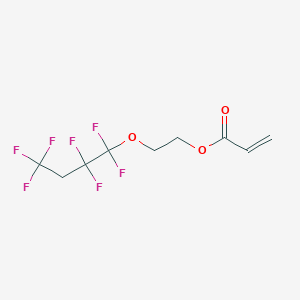
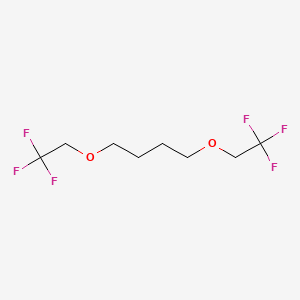


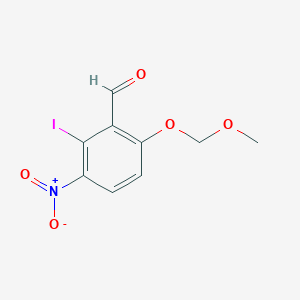
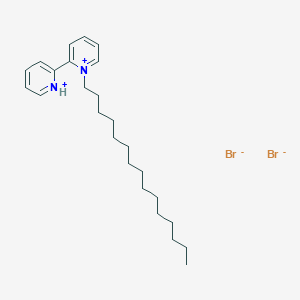
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)

![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)

![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
